molecular formula C61H100N22O15S B13395872 H-DL-Arg-DL-Ser-DL-Arg-DL-xiThr-DL-Arg-DL-Gln-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

H-DL-Arg-DL-Ser-DL-Arg-DL-xiThr-DL-Arg-DL-Gln-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

Cat. No.: B13395872
M. Wt: 1413.7 g/mol
InChI Key: ZOLDEMZLDJFVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Arg-DL-Ser-DL-Arg-DL-xiThr-DL-Arg-DL-Gln-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2” is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:

    Deprotection: Removal of the protecting group from the amino group of the attached amino acid.

    Coupling: Addition of the next amino acid in the sequence, which reacts with the deprotected amino group to form a peptide bond.

    Washing: Removal of excess reagents and by-products.

    Repetition: The cycle is repeated until the desired peptide sequence is complete.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this one is scaled up using automated peptide synthesizers. These machines follow the same SPPS principles but allow for the synthesis of larger quantities with higher efficiency and consistency. The process is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

This peptide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes. For example, peptides can inhibit enzyme activity, block receptor binding, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-DL-Arg-DL-Ser-DL-Arg-DL-xiThr-DL-Arg-DL-Gln-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2” lies in its specific sequence and the combination of amino acids, which confer distinct properties and potential applications. Unlike other peptides, its sequence may offer unique interactions and effects in biological systems.

Properties

Molecular Formula

C61H100N22O15S

Molecular Weight

1413.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide

InChI

InChI=1S/C61H100N22O15S/c1-32(2)27-42(55(95)76-38(49(64)89)22-26-99-4)75-47(88)30-74-51(91)43(29-35-16-18-36(86)19-17-35)80-56(96)44(28-34-11-6-5-7-12-34)81-53(93)41(20-21-46(63)87)78-52(92)39(14-9-24-72-60(67)68)79-58(98)48(33(3)85)83-54(94)40(15-10-25-73-61(69)70)77-57(97)45(31-84)82-50(90)37(62)13-8-23-71-59(65)66/h5-7,11-12,16-19,32-33,37-45,48,84-86H,8-10,13-15,20-31,62H2,1-4H3,(H2,63,87)(H2,64,89)(H,74,91)(H,75,88)(H,76,95)(H,77,97)(H,78,92)(H,79,98)(H,80,96)(H,81,93)(H,82,90)(H,83,94)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73)

InChI Key

ZOLDEMZLDJFVRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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